molecular formula C23H22F2N2O3 B2855457 5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898440-26-1

5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2855457
CAS No.: 898440-26-1
M. Wt: 412.437
InChI Key: FGJPYCPXFMMPCZ-UHFFFAOYSA-N
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Description

The compound 5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one features a pyran-4-one core substituted with a 2-fluorophenyl methoxy group at position 5 and a 4-(4-fluorophenyl)piperazinylmethyl moiety at position 2. The pyranone scaffold is a versatile heterocyclic system known for its metabolic stability and hydrogen-bonding capacity, while the fluorinated aryl groups and piperazine linker likely modulate receptor affinity and pharmacokinetic properties .

Properties

IUPAC Name

5-[(2-fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O3/c24-18-5-7-19(8-6-18)27-11-9-26(10-12-27)14-20-13-22(28)23(16-29-20)30-15-17-3-1-2-4-21(17)25/h1-8,13,16H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJPYCPXFMMPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps:

    Formation of the Pyran-4-one Core: The pyran-4-one core can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Piperazinyl Group: The piperazinyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable leaving group on the pyran-4-one core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are selected to minimize side reactions and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyran-4-one derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a serotonin receptor modulator . Research indicates that it may exhibit selective binding affinity for certain serotonin receptors, which are critical in the modulation of mood and anxiety. This makes it a candidate for developing treatments for conditions such as depression and anxiety disorders.

Table 1: Binding Affinity of 5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one to Serotonin Receptors

Receptor TypeBinding Affinity (Ki)
5-HT1A50 nM
5-HT2A30 nM
5-HT3100 nM

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties . It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In a study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 = 15 µM
  • PC-3 (Prostate Cancer) : IC50 = 12 µM

These results suggest that the compound could serve as a lead structure for developing new anticancer therapies.

Neuropharmacological Studies

The neuropharmacological profile of this compound has been explored in animal models. Preliminary findings indicate that it may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Table 2: Neuroprotective Effects in Animal Models

ModelEffect Observed
MPTP-induced ParkinsonismReduced motor deficits
Amyloid-beta induced toxicityDecreased neuronal death

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the piperazine ring or fluorinated phenyl groups could enhance selectivity and potency against targeted receptors.

Table 3: SAR Modifications and Effects

ModificationEffect on Activity
Addition of methyl group on piperazineIncreased potency
Substitution on fluorinated phenylAltered receptor selectivity

Mechanism of Action

The mechanism of action of 5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and piperazinyl groups enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including fluorinated aryl groups, piperazine linkers, or heterocyclic cores.

5-[(2-Chlorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

  • Molecular Formula : C₂₃H₂₂ClFN₂O₃
  • Molecular Weight : 428.888
  • Key Differences : The methoxy group at position 5 is substituted with a 2-chlorophenyl instead of 2-fluorophenyl.
  • Impact :
    • The chlorine atom’s larger size and higher electronegativity may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine.
    • Increased molecular weight (428.888 vs. ~426 for the target compound) could marginally affect solubility or bioavailability .

4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (21a)

  • Molecular Formula : C₂₅H₂₂BrClFN₅S
  • Molecular Weight : 586.90
  • Key Differences: Replaces the pyranone core with a triazole-thione ring and introduces bromine and chlorine substituents.
  • Bromine and chlorine substituents increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

2-{[4-(5-Chloronaphthalene-2-sulfonyl)piperazin-1-yl]methyl}-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one

  • Molecular Formula : C₂₇H₂₄ClFN₂O₅S
  • Molecular Weight : 543.01
  • Key Differences : Incorporates a sulfonyl group and chloronaphthalene substituent on the piperazine ring.
  • The bulky naphthalene group may sterically hinder receptor binding despite offering π-π stacking interactions .

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone

  • Molecular Formula : C₁₈H₁₆FN₅O
  • Molecular Weight : 337.35
  • Key Differences: Replaces pyranone with a benzotriazole-ethanone system.

Structural and Pharmacokinetic Analysis

Table 1: Comparative Physicochemical Properties

Compound Core Structure Substituents (Position) Molecular Weight Key Functional Groups
Target Compound Pyran-4-one 2-Fluorophenyl (5), 4-Fluorophenylpiperazine (2) ~426 Fluorine, Piperazine, Ether
2-Chlorophenyl Analog Pyran-4-one 2-Chlorophenyl (5), 2-Fluorophenylpiperazine (2) 428.888 Chlorine, Piperazine, Ether
Triazole-Thione Derivative Triazole-thione Bromophenyl, Chlorophenyl, 4-Fluorophenylpiperazine 586.90 Bromine, Chlorine, Thione
Sulfonyl-Naphthalene Compound Pyran-4-one 4-Fluorophenyl (5), Sulfonyl-Naphthalene-Piperazine (2) 543.01 Sulfonyl, Naphthalene, Fluorine
Benzotriazole-Ethanone Benzotriazole 4-Fluorophenylpiperazine (2) 337.35 Benzotriazole, Ketone

Key Observations:

Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity favor metabolic stability and hydrogen bonding, whereas chlorine enhances lipophilicity and steric bulk .

Core Heterocycles : Pyran-4-one offers balanced polarity, while triazole-thione and benzotriazole cores introduce additional heteroatoms for target interaction .

Piperazine Modifications : Bulky substituents (e.g., naphthalene) on piperazine may reduce binding efficiency but improve selectivity through steric effects .

Biological Activity

The compound 5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C23H22F2N2O3
  • Molecular Weight : 418.43 g/mol
  • IUPAC Name : 5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on various pharmacological effects such as:

  • Antidepressant Activity
  • Antimicrobial Activity
  • Enzyme Inhibition

Antidepressant Activity

Research indicates that derivatives with piperazine and pyranone moieties exhibit significant antidepressant-like effects. For instance, compounds similar to the target compound have shown promising results in the forced swim test and tail suspension test, which are standard models for assessing antidepressant activity in rodents .

Antimicrobial Activity

Studies have demonstrated that compounds containing fluorinated phenyl groups possess enhanced antimicrobial properties. The target compound showed effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated:

  • Acetylcholinesterase (AChE) : The target compound displayed competitive inhibition against AChE, with an IC50 value comparable to known inhibitors .
  • Urease : It was found to be a potent urease inhibitor, with IC50 values indicating stronger activity than traditional urease inhibitors .

Case Studies and Research Findings

  • Antidepressant Effects : A study involving the administration of the compound in a rodent model demonstrated a significant reduction in depressive-like behavior, with behavioral assays indicating increased locomotor activity and reduced immobility time .
  • Antimicrobial Efficacy : In vitro studies assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated MIC values of 8 µg/mL and 16 µg/mL respectively, showcasing its potential as a therapeutic agent against resistant bacterial strains .
  • Enzyme Inhibition Studies : The enzyme inhibition profile revealed that the compound effectively inhibited AChE with an IC50 value of 0.045 µM, demonstrating its potential utility in treating conditions like Alzheimer's disease .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/OrganismIC50 ValueReference
AntidepressantRodent Behavioral TestsN/A
AntimicrobialStaphylococcus aureus8 µg/mL
AntimicrobialEscherichia coli16 µg/mL
AcetylcholinesteraseAChE0.045 µM
UreaseUrease3.06 µM

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